

Application Notes: Mass Spectrometry Fragmentation of Pyridine-3-Carboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *pyridine-3-carboxamide*

Cat. No.: *B1143946*

[Get Quote](#)

Introduction

Pyridine-3-carboxamide, also known as nicotinamide or niacinamide, is a vital water-soluble vitamin (Vitamin B3) and a crucial component of the coenzymes NAD⁺ and NADP⁺. These coenzymes are fundamental to numerous metabolic redox reactions within the cell. Due to its significance in biological systems and its role as a therapeutic agent, the accurate identification and quantification of **pyridine-3-carboxamide** in various matrices are of high importance in biomedical research and drug development. Mass spectrometry (MS) stands as a powerful analytical technique for this purpose, offering high sensitivity and specificity. Understanding the fragmentation pattern of **pyridine-3-carboxamide** is essential for developing robust MS-based analytical methods, such as in pharmacokinetic studies and metabolomics.[\[1\]](#)[\[2\]](#)

Mass Spectrometry Fragmentation Analysis

The fragmentation of **pyridine-3-carboxamide** in a mass spectrometer is highly dependent on the ionization technique employed. The two most common methods, Electrospray Ionization (ESI) and Electron Ionization (EI), produce distinct fragmentation patterns that provide structural information about the molecule.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In positive-ion ESI-MS, **pyridine-3-carboxamide** is typically observed as the protonated molecule, $[M+H]^+$, with a mass-to-charge ratio (m/z) of 123.1.[\[3\]](#) Subsequent collision-induced

dissociation (CID) in tandem mass spectrometry (MS/MS) leads to the formation of characteristic fragment ions. The most prominent fragmentation pathway involves the loss of the carbamoyl group (-CONH₂), resulting in the formation of the pyridinium ion. A commonly monitored transition for quantitative analysis is m/z 123.1 → 80.1.[3]

Electron Ionization (EI) Mass Spectrometry

Under Electron Ionization (EI) conditions, **pyridine-3-carboxamide** undergoes more extensive fragmentation. The resulting mass spectrum displays several characteristic ions. The molecular ion [M]⁺ is observed at m/z 122. Key fragment ions are observed at m/z 106, resulting from the loss of an amino group radical (•NH₂); m/z 78, corresponding to the pyridyl cation formed by the loss of the entire carboxamide group; and m/z 51, which arises from the fragmentation of the pyridine ring.[4]

Quantitative Data Summary

The relative abundance of the major fragment ions observed in both ESI-MS/MS and EI-MS are summarized in the tables below. These values are critical for setting up selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.

Table 1: ESI-MS/MS Fragmentation of **Pyridine-3-carboxamide** ([M+H]⁺ = 123.1)

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Neutral Loss
123.1	80.1	CONH ₃

Table 2: EI-MS Fragmentation of **Pyridine-3-carboxamide** (M⁺ = 122)

Fragment Ion (m/z)	Proposed Structure/Formula	Relative Abundance (%)
122	[C ₆ H ₆ N ₂ O] ⁺ (Molecular Ion)	~60-70
106	[C ₆ H ₄ NO] ⁺	~100 (Base Peak)
78	[C ₅ H ₄ N] ⁺	~50-60
51	[C ₄ H ₃] ⁺	~30-40

Note: Relative abundances in EI-MS can vary depending on the instrument and experimental conditions.

Experimental Protocols

Protocol 1: Analysis of Pyridine-3-carboxamide using LC-ESI-MS/MS

This protocol outlines a general method for the analysis of a pure standard of **pyridine-3-carboxamide** using liquid chromatography coupled with tandem mass spectrometry.

1. Materials and Reagents

- **Pyridine-3-carboxamide** standard
- HPLC-grade methanol
- HPLC-grade water
- Formic acid

2. Standard Preparation

- Prepare a stock solution of **pyridine-3-carboxamide** (1 mg/mL) in methanol.
- Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL.

3. Liquid Chromatography (LC) Conditions

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L

4. Mass Spectrometry (MS) Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transition: 123.1 \rightarrow 80.1
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Collision Gas: Argon

Protocol 2: Analysis of Pyridine-3-carboxamide using Direct Infusion EI-MS

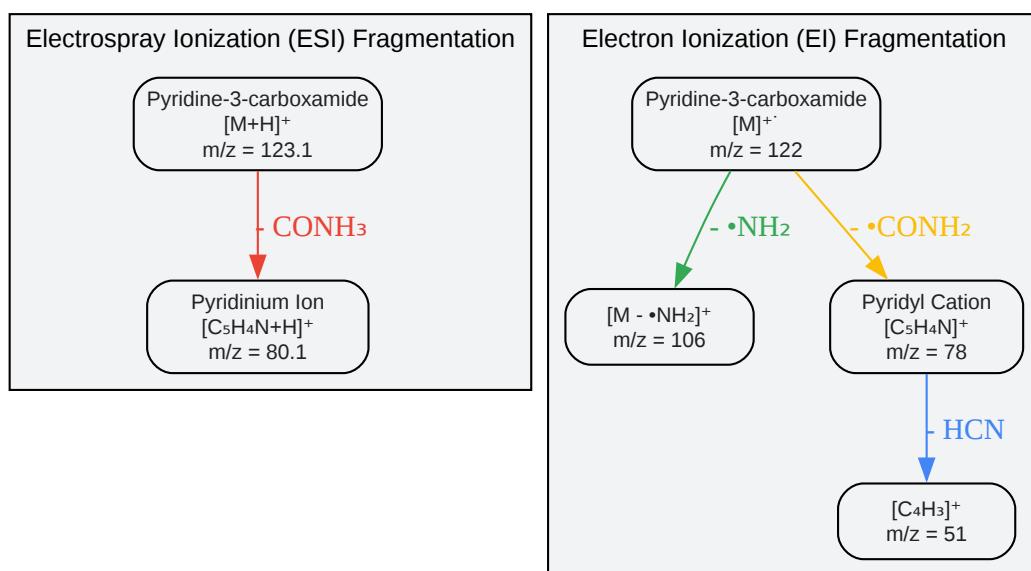
This protocol describes a general method for analyzing a pure standard of **pyridine-3-carboxamide** using a direct insertion probe with electron ionization mass spectrometry.

1. Materials

- **Pyridine-3-carboxamide** standard
- Glass capillary tubes

2. Sample Preparation

- Place a small amount (microgram quantity) of the solid **pyridine-3-carboxamide** standard into a clean glass capillary tube.

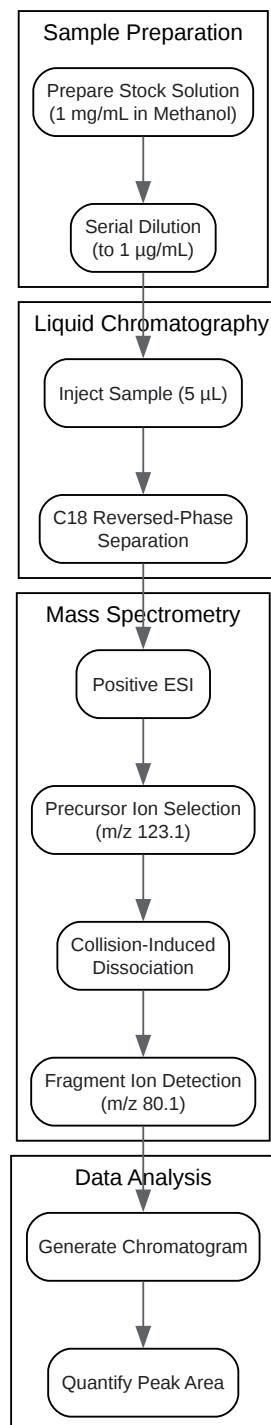

3. Mass Spectrometry (MS) Conditions

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 200 °C
- Scan Range: m/z 40-200
- Introduction Method: Direct Insertion Probe (DIP)
- Probe Temperature Program: Ramp from 50 °C to 250 °C at a rate of 20 °C/min.

Visualizations

Fragmentation Pathways

Fragmentation of Pyridine-3-carboxamide



[Click to download full resolution via product page](#)

Caption: Fragmentation pathways of **pyridine-3-carboxamide** in ESI and EI-MS.

Experimental Workflow

LC-MS/MS Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the quantitative analysis of **pyridine-3-carboxamide**.

References

- 1. Quantifying the cellular NAD⁺ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Mass Spectrometry Fragmentation of Pyridine-3-Carboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143946#mass-spectrometry-fragmentation-pattern-of-pyridine-3-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com